molecular formula C17H13F7N4O B1613404 6-(Perfluoropropan-2-yl)-3-((pyridin-3-ylmethyl)amino)-3,4-dihydroquinazolin-2(1H)-one CAS No. 337457-78-0

6-(Perfluoropropan-2-yl)-3-((pyridin-3-ylmethyl)amino)-3,4-dihydroquinazolin-2(1H)-one

Cat. No. B1613404
Key on ui cas rn: 337457-78-0
M. Wt: 422.3 g/mol
InChI Key: HCTLNRAMSIZVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08034931B2

Procedure details

In a 200-ml autoclave were placed 8.40 g (20 mmol) of 3,4-dihydro-3-(3-pyridylmethylideneamino)-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone, 0.21 g (0.05 mmol) of 5% palladium-carbon (containing 50% water), 1.68 mg (0.01 mmol) of potassium iodide, 0.4 g (98%, 4 mmol) of concentrated sulfuric acid and 50 ml of dimethylformamide. They were heated to 45° C. with stirring and the reaction was carried out at a hydrogen pressure of 2 kg/cm2 until the hydrogen absorption rate decreased. After the reaction mixture was cooled to room temperature, the catalyst was removed by filtration. The filtrate was poured into 100 ml of water and the crystals precipitated were collected by filtration. The crystals were recrystallized from toluene to obtain 8.02 g of the desired compound.
Name
3,4-dihydro-3-(3-pyridylmethylideneamino)-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.21 g
Type
catalyst
Reaction Step Three
Quantity
1.68 mg
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
95%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[N:8][N:9]2[CH2:18][C:17]3[C:12](=[CH:13][CH:14]=[C:15]([C:19]([F:28])([C:24]([F:27])([F:26])[F:25])[C:20]([F:23])([F:22])[F:21])[CH:16]=3)[NH:11][C:10]2=[O:29])[CH:2]=1.S(=O)(=O)(O)O>[C].[Pd].[I-].[K+].CN(C)C=O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][NH:8][N:9]2[CH2:18][C:17]3[C:12](=[CH:13][CH:14]=[C:15]([C:19]([F:28])([C:24]([F:25])([F:26])[F:27])[C:20]([F:21])([F:23])[F:22])[CH:16]=3)[NH:11][C:10]2=[O:29])[CH:2]=1 |f:2.3,4.5|

Inputs

Step One
Name
3,4-dihydro-3-(3-pyridylmethylideneamino)-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone
Quantity
8.4 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=NN1C(NC2=CC=C(C=C2C1)C(C(F)(F)F)(C(F)(F)F)F)=O
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
palladium-carbon
Quantity
0.21 g
Type
catalyst
Smiles
[C].[Pd]
Step Four
Name
Quantity
1.68 mg
Type
catalyst
Smiles
[I-].[K+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was carried out at a hydrogen pressure of 2 kg/cm2 until the hydrogen absorption rate
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
ADDITION
Type
ADDITION
Details
The filtrate was poured into 100 ml of water
CUSTOM
Type
CUSTOM
Details
the crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CNN1C(NC2=CC=C(C=C2C1)C(C(F)(F)F)(C(F)(F)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.02 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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